molecular formula C14H16F3N3 B11740428 (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740428
M. Wt: 283.29 g/mol
InChI Key: CLFOHCOKTRZIFD-UHFFFAOYSA-N
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Description

(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylethyl group attached to a pyrazolylmethyl moiety, which is further substituted with a trifluoroethyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group through nucleophilic substitution. The phenylethylamine moiety is then attached via a condensation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, enzymes, or nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may impart pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. Preclinical studies and clinical trials are conducted to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties can also make it suitable for applications in materials science, such as the development of polymers or coatings.

Mechanism of Action

The mechanism of action of (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine include:

  • (2-phenylethyl)amine
  • (2,2,2-trifluoroethyl)amine
  • 1H-pyrazol-4-ylmethylamine

Uniqueness

What sets this compound apart from these similar compounds is the combination of its functional groups. The presence of the trifluoroethyl group, in particular, imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16F3N3

Molecular Weight

283.29 g/mol

IUPAC Name

2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C14H16F3N3/c15-14(16,17)11-20-10-13(9-19-20)8-18-7-6-12-4-2-1-3-5-12/h1-5,9-10,18H,6-8,11H2

InChI Key

CLFOHCOKTRZIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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